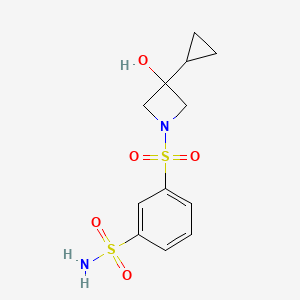
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis, but has since been investigated for its potential use in other areas of medicine.
Mécanisme D'action
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By inhibiting JAKs, 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide is able to suppress the activity of immune cells, which reduces inflammation and prevents the immune system from attacking healthy tissues.
Biochemical and Physiological Effects
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in a variety of tissues, including the joints, skin, and liver. It has also been shown to reduce the production of cytokines, which are proteins that play a key role in the immune response. Additionally, 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been shown to inhibit the production of antibodies, which are proteins that can attack healthy tissues in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide for lab experiments is its specificity for JAKs. This allows researchers to selectively inhibit the activity of these enzymes, which can help to elucidate the specific roles that JAKs play in immune cell function. However, one limitation of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide is that it can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, there is interest in developing more selective JAK inhibitors that can target specific isoforms of these enzymes, which could potentially reduce the risk of off-target effects. Finally, there is interest in investigating the potential use of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases, as this could potentially enhance the efficacy of treatment while reducing the risk of side effects.
Méthodes De Synthèse
The synthesis of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide involves several steps, including the reaction of 3-cyclopropyl-3-hydroxyazetidin-1-amine with benzenesulfonyl chloride, followed by the reaction of the resulting product with sulfanilamide. The final compound is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been investigated for its potential use in organ transplantation, as it has been shown to prevent rejection of transplanted organs by suppressing the immune system.
Propriétés
IUPAC Name |
3-(3-cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c13-20(16,17)10-2-1-3-11(6-10)21(18,19)14-7-12(15,8-14)9-4-5-9/h1-3,6,9,15H,4-5,7-8H2,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOCXVGZAMVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)S(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)

![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)
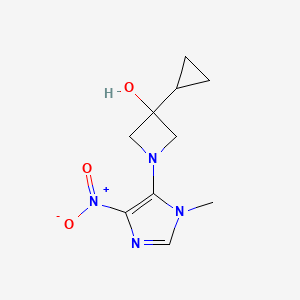
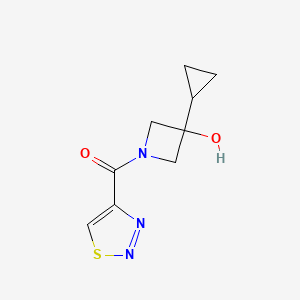
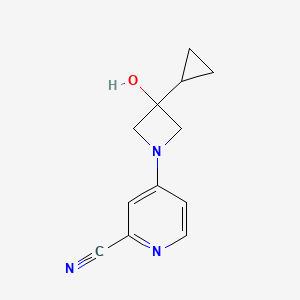
![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
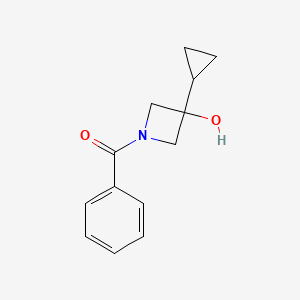
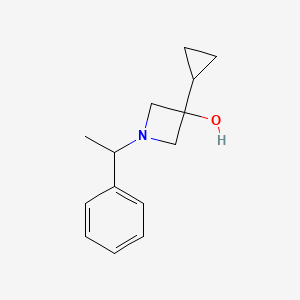
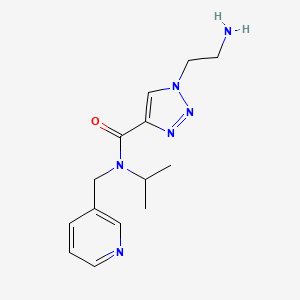
![1-[2-[(2-Methylpyrimidin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581859.png)